2-(4-Chlorophenoxy)thiazole-5-carboxylic acid
Description
2-(4-Chlorophenoxy)thiazole-5-carboxylic acid (CAS: 56355-73-8) is a thiazole-based carboxylic acid derivative with the molecular formula C₁₀H₆ClNO₃S and a molecular weight of 255.68 g/mol . Structurally, it consists of a thiazole ring substituted at the 2-position with a 4-chlorophenoxy group and at the 5-position with a carboxylic acid moiety.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3S/c11-6-1-3-7(4-2-6)15-10-12-5-8(16-10)9(13)14/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATXHTQIZIPKBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(S2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)thiazole-5-carboxylic acid typically involves the reaction of 4-chlorophenol with thiazole-5-carboxylic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions may vary, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of thiazole derivatives, including 2-(4-Chlorophenoxy)thiazole-5-carboxylic acid, in anticancer therapies. For instance, derivatives of thiazole have shown promising results against various cancer cell lines:
- In vitro Studies : Compounds derived from thiazole structures have been tested against human lung adenocarcinoma (A549) and other cancer cell lines, demonstrating selective cytotoxicity. For example, certain thiazole derivatives exhibited IC50 values indicating strong anticancer activity, with some compounds showing selectivity over normal cell lines .
- Mechanism of Action : The anticancer activity is often linked to the ability of these compounds to induce apoptosis in cancer cells. The presence of specific functional groups, such as chloro or methoxy substituents, has been associated with enhanced activity .
TGR5 Agonism
This compound has been explored as a potential agonist for the Takeda G-protein-coupled receptor 5 (TGR5), which plays a role in metabolic regulation and glucose homeostasis:
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the thiazole ring can significantly affect agonistic activity towards TGR5. For example, specific substitutions on the phenyl ring have been shown to enhance potency, with some derivatives achieving EC50 values as low as 1 nM .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:
| Compound | Substituent | Activity (IC50/EC50) | Remarks |
|---|---|---|---|
| 30c | 2,5-diCl | EC50 ~ 1 nM | Highly potent TGR5 agonist |
| 30e | 2-Br-5-Cl | EC50 ~ 1.4 nM | Moderate potency |
| 31b | 2,5-diMe | EC50 ~ 1.0 nM | Maintains high activity |
The presence and position of halogen substituents (e.g., Cl or Br) on the phenyl ring significantly influence both TGR5 agonism and anticancer activity. Compounds with di-substituted chlorines tend to show superior biological profiles compared to mono-substituted variants .
Anticancer Activity Evaluation
In a study evaluating novel thiazole derivatives against A549 cells, several compounds demonstrated potent anticancer effects with varying selectivity profiles. The most active compound showed an IC50 value lower than that of standard chemotherapeutics like cisplatin .
TGR5 Agonist Development
A series of thiazole derivatives were synthesized and tested for their ability to activate TGR5. The results indicated that specific structural modifications could enhance receptor activation significantly, paving the way for new diabetes treatments targeting this pathway .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)thiazole-5-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Properties:
- Appearance : Typically a crystalline solid (exact color unspecified in available data).
- Storage : Requires storage at 2–8°C in a sealed, dry environment to maintain stability .
Comparison with Structurally Similar Compounds
Thiazole-carboxylic acid derivatives are a versatile class of compounds with varied substituents influencing their physicochemical and biological properties. Below is a detailed comparison of 2-(4-chlorophenoxy)thiazole-5-carboxylic acid with analogous compounds (Table 1).
Table 1: Structural and Functional Comparison of Thiazole-Carboxylic Acid Derivatives
Substituent Effects on Physicochemical Properties
Phenyl vs. Phenoxy: Substitution of the phenyl group (e.g., 2-(4-chlorophenyl)thiazole-5-carboxylic acid) with a phenoxy group reduces lipophilicity (logP) due to the oxygen atom, which may impact solubility in organic solvents .
Methyl groups (e.g., 4-methyl substituents) can stabilize the thiazole ring but may reduce solubility in polar solvents .
Functional Group Modifications: Esterification (e.g., ethyl esters) improves volatility and solubility in non-polar media, making such derivatives more suitable for certain synthetic applications . Hydroxy groups (e.g., 4-hydroxy substituents) introduce hydrogen-bonding capability, which could enhance interactions in biological systems .
Biological Activity
2-(4-Chlorophenoxy)thiazole-5-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its therapeutic potential, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound features a thiazole ring substituted with a chlorophenoxy group and a carboxylic acid functional group. The presence of the chlorophenoxy moiety enhances lipophilicity, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈ClN₃O₂S |
| Molecular Weight | 273.71 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit the growth of various cancer cell lines. A study demonstrated that thiazole derivatives had IC50 values ranging from 0.124 μM to 3.81 μM against different cancer types, indicating strong cytotoxic effects .
The mechanism of action for thiazole derivatives often involves modulation of key signaling pathways associated with cell proliferation and apoptosis. For example, the compound may interact with specific receptors or enzymes, leading to altered cellular responses that promote apoptosis in cancer cells. This interaction is crucial for developing targeted therapies against malignancies.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of thiazole derivatives. Substituents on the thiazole ring can significantly influence potency and selectivity. In one study, modifications to the phenyl ring and thiazole scaffold resulted in compounds with enhanced activity against human TGR5 receptors, indicating that strategic substitutions can lead to more potent therapeutic agents .
Table 2: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A recent investigation involving this compound analogs revealed promising anticancer efficacy against prostate cancer and melanoma cell lines. The study utilized the NCI-60 human tumor cell line screening, where several analogs demonstrated IC50 values as low as 0.4 μM, suggesting high potency against these malignancies .
Case Study 2: TGR5 Activation
In another study focusing on TGR5 agonists, compounds derived from thiazole scaffolds exhibited remarkable potency with EC50 values around 1 nM. These findings highlight the potential of this compound as a lead compound for developing treatments targeting metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
